3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride
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Overview
Description
3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H8ClF3O2S and a molecular weight of 320.72 g/mol . It is a solid substance known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to a sulfonyl chloride group .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 3-(Trifluoromethyl)biphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield .
Chemical Reactions Analysis
3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Photochemical Reactions: It can undergo photochemical reactions in the presence of specific catalysts and light sources.
Common reagents used in these reactions include bases, acids, and catalysts such as palladium and iridium complexes . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the biphenyl moiety.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a chloro group instead of the biphenyl structure.
The uniqueness of this compound lies in its biphenyl structure, which provides additional stability and reactivity compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C13H8ClF3O2S |
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Molecular Weight |
320.71 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
BWJXFTSOQIREDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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